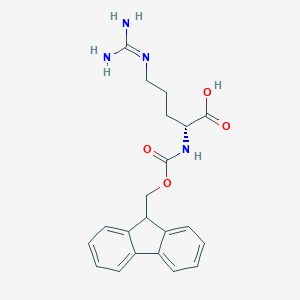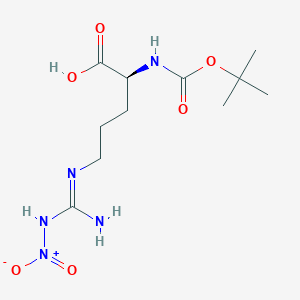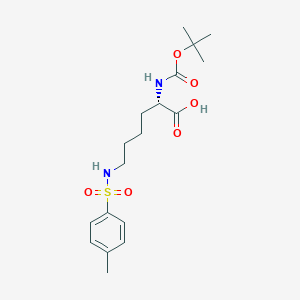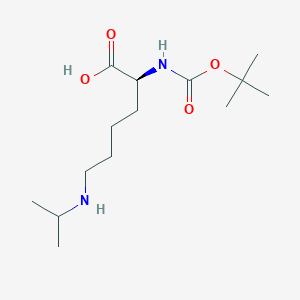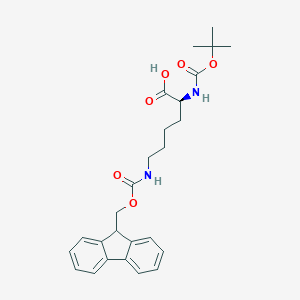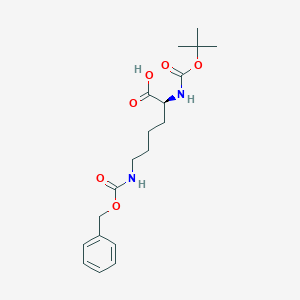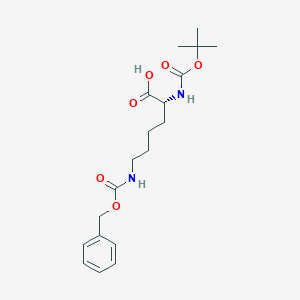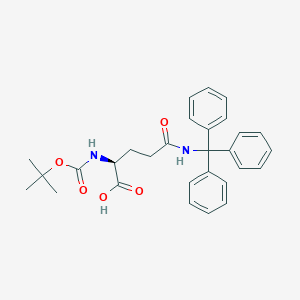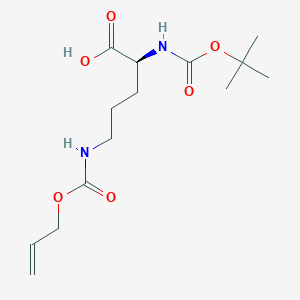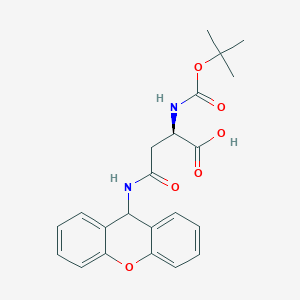
N-Boc-L-arginine hydrochloride monohydrate
Übersicht
Beschreibung
N-Boc-L-arginine hydrochloride monohydrate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C11H25ClN4O5 .
Molecular Structure Analysis
The molecular structure of N-Boc-L-arginine hydrochloride monohydrate is represented by the formula C11H25ClN4O5 . The average mass is 328.793 Da and the monoisotopic mass is 328.151337 Da .Physical And Chemical Properties Analysis
N-Boc-L-arginine hydrochloride monohydrate is a white powder . It has a molecular weight of 310.78 . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
N-Boc-L-arginine hydrochloride monohydrate is an important raw material used in organic synthesis . It’s used to build complex organic molecules necessary for a wide range of chemical reactions.
Pharmaceuticals
This compound plays a crucial role in the pharmaceutical industry . It’s used in the synthesis of a variety of drugs, particularly those that involve the amino acid arginine.
Agrochemicals
N-Boc-L-arginine hydrochloride monohydrate is also used in the production of agrochemicals . These chemicals include pesticides, herbicides, and fertilizers that help in crop protection and enhancement.
Dyestuff
In the dyestuff industry, this compound is used as an intermediate . It helps in the production of dyes and pigments used in textiles, leather, printing, and more.
Biochemical Reagents
As a biochemical reagent, N-Boc-L-arginine hydrochloride monohydrate is used in various biochemical assays and reactions . It’s particularly useful in research involving proteins and peptides.
Amino Acids
This compound is a derivative of the amino acid arginine . It’s used in research and development involving amino acids, including studies on protein synthesis and metabolism.
Safety and Hazards
Wirkmechanismus
Target of Action
N-Boc-L-arginine hydrochloride monohydrate is a derivative of the amino acid arginine . Arginine is a key player in several biological processes, including cell division, wound healing, immune function, and the removal of ammonia from the body . It is also a precursor for the synthesis of nitric oxide (NO), a powerful neurotransmitter that helps blood vessels relax and also improves circulation .
Mode of Action
The mode of action of N-Boc-L-arginine hydrochloride monohydrate is primarily through its conversion to arginine in the body . Arginine, in turn, serves as a precursor for the synthesis of nitric oxide (NO), a potent vasodilator . NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .
Biochemical Pathways
N-Boc-L-arginine hydrochloride monohydrate is involved in the urea cycle, a series of biochemical reactions in the liver cells that convert ammonia, a waste product of protein metabolism, into urea, which is excreted in the urine . Arginine is a key component of this cycle, and its availability can influence the rate of urea production and excretion .
Pharmacokinetics
It is known that arginine, the parent compound, is well-absorbed and distributed throughout the body . The compound is slightly soluble in water , which may affect its bioavailability.
Result of Action
The primary result of the action of N-Boc-L-arginine hydrochloride monohydrate is the production of nitric oxide (NO) and the subsequent vasodilation . This can lead to improved blood flow and oxygen delivery to tissues. Additionally, by participating in the urea cycle, it aids in the detoxification of ammonia .
Action Environment
The action of N-Boc-L-arginine hydrochloride monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its solubility and absorption . Furthermore, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLPYFDJUFEHQ-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-L-arginine hydrochloride monohydrate | |
CAS RN |
35897-34-8, 114622-81-0 | |
| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-L-Arginine.HCl.H2O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



